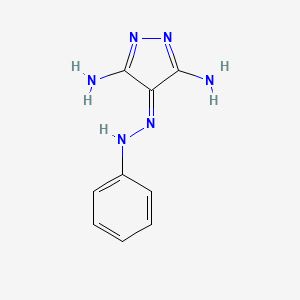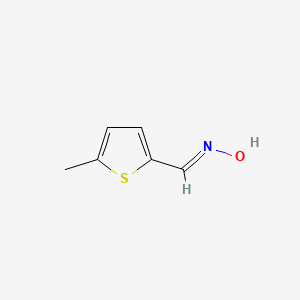![molecular formula C17H16N4O2 B7794748 (4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one](/img/structure/B7794748.png)
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of reactants to form the desired compound.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process typically involves:
Bulk Synthesis: Large quantities of reactants are mixed in reactors under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.
Quality Control: The final product undergoes rigorous testing to ensure it meets industry standards.
化学反応の分析
Types of Reactions
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development and treatment of diseases.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which (4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. The exact mechanism can vary depending on the context in which the compound is used.
特性
IUPAC Name |
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-14-9-7-12(8-10-14)19-11-15-16(18)20-21(17(15)22)13-5-3-2-4-6-13/h2-11,19H,1H3,(H2,18,20)/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRLBGUIJVWUIG-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(cyclohexylamino)-phenylmethylidene]propanedial](/img/structure/B7794667.png)

![(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7794672.png)

![2-[(4-aminoanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794678.png)

![Selenopheno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B7794693.png)

![(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7794712.png)
![(5Z)-5-[(1-hydroxybutan-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7794718.png)
![(4Z)-4-[(5-chloro-2-methylanilino)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B7794738.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide](/img/structure/B7794750.png)

![4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate](/img/structure/B7794755.png)
